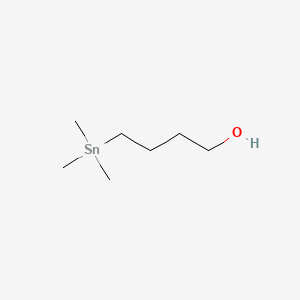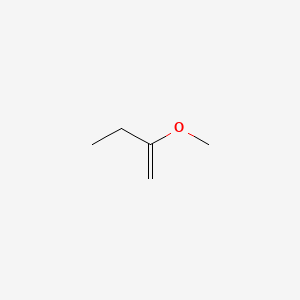![molecular formula C23H34N2O B13941209 Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- CAS No. 57202-29-6](/img/structure/B13941209.png)
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- is an aromatic heterocyclic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- typically involves the reaction of appropriate substituted benzaldehydes with malononitrile and ammonium acetate under reflux conditions. The reaction is catalyzed by piperidine, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
2,4-Diaminopyrimidine: Known for its use in pharmaceuticals.
5-Fluorouracil: A well-known anticancer agent.
Thiopyrimidine: Contains sulfur in place of one nitrogen atom
Uniqueness
Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptyloxy and hexyl groups contribute to its lipophilicity and potential interactions with lipid membranes, making it a valuable compound for various applications .
Properties
CAS No. |
57202-29-6 |
|---|---|
Molecular Formula |
C23H34N2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(4-heptoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C23H34N2O/c1-3-5-7-9-11-17-26-22-15-13-21(14-16-22)23-24-18-20(19-25-23)12-10-8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
InChI Key |
AEEUYSFCGITNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



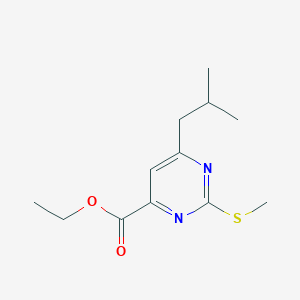
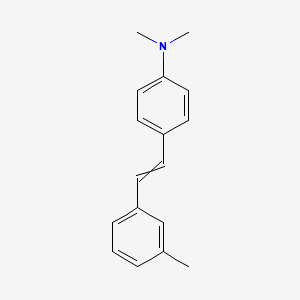
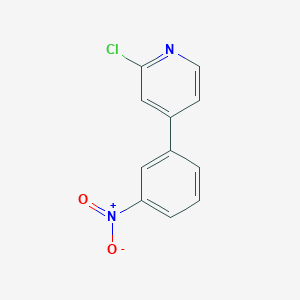
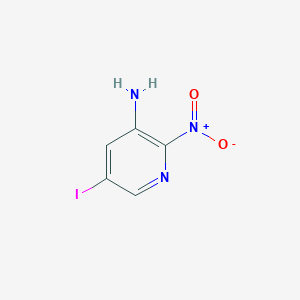
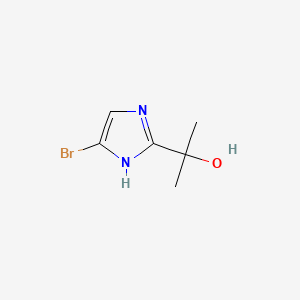
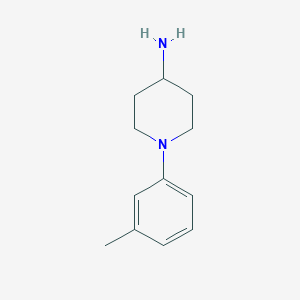



![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
